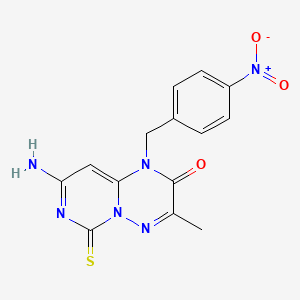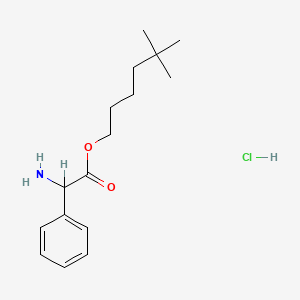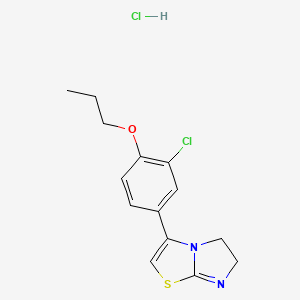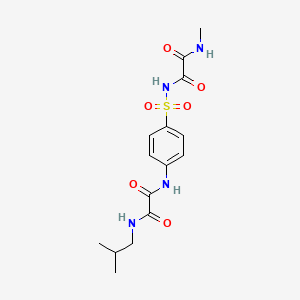
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-(2-methylpropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylurea core, followed by the introduction of the methylamino and oxoacetyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization, making the production process more sustainable.
化学反应分析
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide has several applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create new molecules with desired properties.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved in these interactions can be complex and may require further research to fully understand.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide include other sulfonylureas and related organic molecules. Examples include:
Tolbutamide: A sulfonylurea used as an antidiabetic drug.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
Acetazolamide: A diuretic that also contains a sulfonamide group.
Uniqueness
What sets N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)ethanediamide apart from similar compounds is its specific combination of functional groups and molecular structure. This unique arrangement allows it to interact with biological systems and chemical environments in ways that other compounds cannot, making it a valuable tool for scientific research and industrial applications.
属性
CAS 编号 |
81717-41-1 |
|---|---|
分子式 |
C15H20N4O6S |
分子量 |
384.4 g/mol |
IUPAC 名称 |
N-methyl-N'-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C15H20N4O6S/c1-9(2)8-17-13(21)14(22)18-10-4-6-11(7-5-10)26(24,25)19-15(23)12(20)16-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI 键 |
ZBMGFPKWFHBSAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


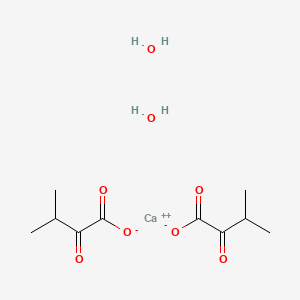
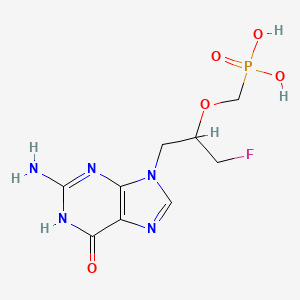
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
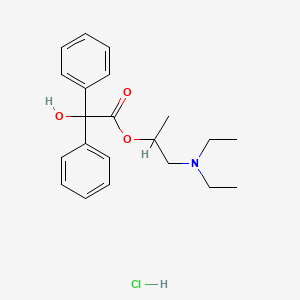
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
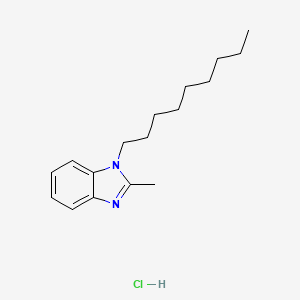
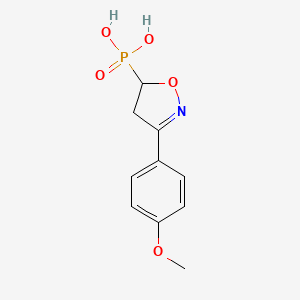
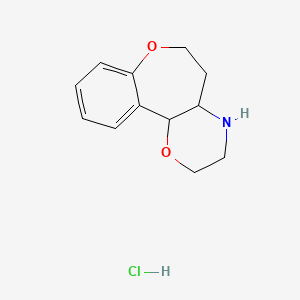
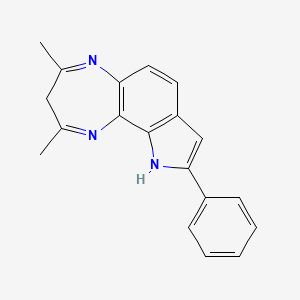
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
